molecular formula C7H12O3 B3267855 2,2-Dimethyl-4-oxopentanoic acid CAS No. 470-49-5

2,2-Dimethyl-4-oxopentanoic acid

Cat. No.: B3267855
CAS No.: 470-49-5
M. Wt: 144.17 g/mol
InChI Key: KWOHONYYAXGTMN-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-oxopentanoic acid is an organic compound with the molecular formula C7H12O3 It is a ketone and carboxylic acid derivative, characterized by the presence of a dimethyl group at the second carbon and a keto group at the fourth carbon of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dimethyl-4-oxopentanoic acid can be synthesized through several methods. One common synthetic route involves the condensation of acetone with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation. The reaction conditions typically include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

The reaction proceeds through the formation of an intermediate, which upon hydrolysis and decarboxylation yields this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alcohols or amines in the presence of acid catalysts for esterification and amidation, respectively.

Major Products Formed

    Oxidation: this compound can be converted to this compound.

    Reduction: The reduction of the keto group yields 2,2-Dimethyl-4-hydroxypentanoic acid.

    Substitution: Esterification with methanol produces methyl 2,2-Dimethyl-4-oxopentanoate.

Scientific Research Applications

2,2-Dimethyl-4-oxopentanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-4-oxopentanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in metabolic processes. The keto and carboxylic acid groups allow it to participate in various biochemical reactions, influencing cellular functions and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-3-oxobutanoic acid
  • 2,2-Dimethyl-4-hydroxybutanoic acid
  • 2,2-Dimethyl-4-oxobutanoic acid

Uniqueness

2,2-Dimethyl-4-oxopentanoic acid is unique due to its specific structural features, including the position of the dimethyl and keto groups. This structural uniqueness imparts distinct chemical reactivity and biological activity, differentiating it from similar compounds.

Properties

IUPAC Name

2,2-dimethyl-4-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-5(8)4-7(2,3)6(9)10/h4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOHONYYAXGTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80574158
Record name 2,2-Dimethyl-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470-49-5
Record name 2,2-Dimethyl-4-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80574158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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